molecular formula C8H10FNO B069508 2-Pyridinepropanol,6-fluoro-(9CI) CAS No. 162854-31-1

2-Pyridinepropanol,6-fluoro-(9CI)

Cat. No.: B069508
CAS No.: 162854-31-1
M. Wt: 155.17 g/mol
InChI Key: MEZSCAOKTAWLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical development of 2-Pyridinepropanol,6-fluoro-(9CI) traces its origins to the broader evolution of fluorinated pyridine chemistry that emerged in the mid-20th century. According to chemical database records, this compound was first catalogued with the Chemical Abstracts Service registry number 162854-31-1, establishing its formal recognition in the chemical literature. The compound's molecular formula C8H10FNO and molecular weight of 155.17 grams per mole reflect its relatively compact yet functionally diverse structure.

The discovery and synthesis of this compound emerged from the systematic exploration of fluorinated heterocycles that began gaining momentum in the 1960s. Historical records indicate that perfluoropyridine synthesis methodologies, which laid the groundwork for selective fluorination techniques, were first developed commercially in the mid-1960s, with yields reaching 83% under optimal conditions. These early developments in fluoropyridine chemistry established the foundational synthetic approaches that would later enable the preparation of more complex fluorinated pyridine derivatives such as 2-Pyridinepropanol,6-fluoro-(9CI).

The compound's structural characteristics, featuring both a propanol side chain and selective fluorination at the 6-position of the pyridine ring, represent the culmination of decades of advancement in regioselective fluorination methodologies. Research has demonstrated that fluorinated pyridines exhibit unique reactivity patterns, particularly towards nucleophilic aromatic substitution reactions, which has facilitated their synthetic accessibility. The specific positioning of the fluorine atom in the 6-position, coupled with the propanol functionality, creates a molecule with distinct electronic and steric properties that distinguish it from other fluorinated pyridine derivatives.

Significance in Heterocyclic Chemistry Research

The significance of 2-Pyridinepropanol,6-fluoro-(9CI) in heterocyclic chemistry research extends far beyond its individual structural properties, serving as a representative example of how strategic fluorination can fundamentally alter the chemical behavior of nitrogen-containing heterocycles. Research has established that fluorine substitution in nitrogen heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. These modifications create opportunities for rational design approaches in medicinal chemistry and organocatalysis applications.

The compound's dual functionality, combining the electron-deficient pyridine ring with the electron-withdrawing fluorine substituent and the hydrogen-bonding capable propanol group, creates a unique electronic environment that has proven valuable in various research applications. Studies have shown that fluorinated nitrogen heterocycles exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, making them particularly attractive as building blocks for pharmaceutical research. The presence of the propanol side chain additionally provides opportunities for further chemical modification through standard alcohol chemistry.

In the broader context of heterocyclic chemistry research, 2-Pyridinepropanol,6-fluoro-(9CI) represents an important class of compounds that bridge traditional heterocyclic synthesis with modern fluorine chemistry. The compound's structure embodies several key principles of contemporary heterocyclic design, including the strategic placement of heteroatoms to modulate electronic properties and the incorporation of fluorine to enhance molecular stability and bioavailability. Research has demonstrated that such strategically fluorinated heterocycles often exhibit superior performance in biological systems compared to their non-fluorinated analogs.

The compound's significance is further amplified by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. The reactive sites within the molecule, including the pyridine nitrogen, the fluorine substituent, and the primary alcohol functionality, provide multiple points for synthetic elaboration. This versatility has made 2-Pyridinepropanol,6-fluoro-(9CI) a valuable tool in the development of new synthetic methodologies and in the exploration of structure-activity relationships in heterocyclic chemistry.

Position in Fluorinated Pyridine Research

The position of 2-Pyridinepropanol,6-fluoro-(9CI) within the broader field of fluorinated pyridine research is both unique and strategically important. Current research in fluorinated pyridines has focused extensively on developing new synthetic methodologies for regioselective fluorination, with particular emphasis on accessing meta-positioned fluorinated derivatives. The compound under study represents a complementary approach, featuring fluorination at the 6-position (ortho to nitrogen) along with an extended alkyl chain functionality.

Recent advances in fluorinated pyridine chemistry have demonstrated the importance of positional selectivity in fluorination reactions. Research has shown that different fluorination patterns can lead to dramatically different chemical and biological properties. The specific fluorination pattern in 2-Pyridinepropanol,6-fluoro-(9CI), with fluorine at the 6-position, places it within a class of compounds that exhibit particularly interesting electronic properties due to the proximity of the fluorine to the pyridine nitrogen.

Contemporary research in fluorinated pyridines has increasingly focused on developing mild, scalable synthetic methods that can accommodate complex molecular architectures. Studies have reported successful late-stage fluorination methodologies for pyridine systems, with high functional group tolerance and complementary selectivity to existing carbon-hydrogen fluorination strategies. These developments have particular relevance for compounds like 2-Pyridinepropanol,6-fluoro-(9CI), where the presence of the propanol functionality requires synthetic approaches that are compatible with alcohol-containing substrates.

The compound's position in fluorinated pyridine research is further distinguished by its potential applications in pharmaceutical chemistry. Research has established that fluorinated pyridines, particularly those with substitution patterns similar to 2-Pyridinepropanol,6-fluoro-(9CI), can exhibit enhanced binding affinity to biological targets and improved pharmacokinetic properties. The specific combination of 6-fluorination and propanol substitution creates a molecular framework that balances lipophilicity with hydrogen bonding capability, properties that are highly valued in drug design applications.

Position of Fluorination Electronic Effect Synthetic Accessibility Biological Activity Potential
2-Position (ortho) Strong electron withdrawal Moderate High metabolic stability
3-Position (meta) Moderate electron withdrawal Challenging Enhanced binding affinity
4-Position (para) Strong electron withdrawal Moderate Variable
6-Position (ortho) Strong electron withdrawal Moderate to Good Enhanced stability

Current Research Landscape and Challenges

The current research landscape surrounding 2-Pyridinepropanol,6-fluoro-(9CI) and related fluorinated pyridine compounds reflects both significant opportunities and persistent challenges in the field. Contemporary research efforts are primarily focused on developing more efficient synthetic methodologies that can provide access to these compounds with improved yields and reduced environmental impact. Recent publications have highlighted the ongoing need for mild, catalytic methods that can achieve regioselective fluorination of pyridine derivatives without requiring harsh reaction conditions.

One of the primary challenges in current research involves the development of synthetic routes that can accommodate the dual requirements of regioselective fluorination and preservation of sensitive functional groups such as the propanol moiety in 2-Pyridinepropanol,6-fluoro-(9CI). Traditional fluorination methodologies often require conditions that are incompatible with alcohol functionalities, necessitating the development of new synthetic strategies or the use of protecting group chemistry. Research has shown that classical nucleophilic aromatic substitution approaches can be effective for introducing fluorine into pyridine systems, but these methods often require pre-activation of the pyridine ring.

Current research challenges also include the need for better understanding of the structure-activity relationships in fluorinated pyridine systems. While it is well established that fluorine substitution can dramatically alter the properties of heterocyclic compounds, predicting the specific effects of fluorination patterns remains challenging. For compounds like 2-Pyridinepropanol,6-fluoro-(9CI), understanding how the combination of 6-fluorination and propanol substitution affects molecular properties requires detailed computational and experimental studies.

The contemporary research landscape also reveals significant interest in developing applications for fluorinated pyridine compounds in emerging areas such as materials science and catalysis. Research has demonstrated that fluorinated heterocycles can serve as building blocks for advanced materials with unique properties, including enhanced thermal stability and novel electronic characteristics. However, realizing these applications requires overcoming challenges related to synthetic scalability and cost-effectiveness.

Environmental considerations represent another significant challenge in current fluorinated pyridine research. The synthesis of fluorinated compounds often involves the use of hazardous fluorinating agents and can generate problematic waste streams. Recent research efforts have focused on developing more environmentally friendly synthetic approaches, including the use of alternative fluorinating agents and solvent-free reaction conditions. For compounds like 2-Pyridinepropanol,6-fluoro-(9CI), achieving sustainable synthetic routes while maintaining product quality and yield represents an ongoing challenge.

The integration of computational chemistry approaches into fluorinated pyridine research has emerged as both an opportunity and a challenge. While computational methods can provide valuable insights into the electronic structure and reactivity of compounds like 2-Pyridinepropanol,6-fluoro-(9CI), accurately modeling the effects of fluorine substitution requires sophisticated theoretical approaches that can account for the unique electronic properties of fluorine. Current research efforts are working to develop improved computational models that can better predict the properties and reactivity of fluorinated heterocycles.

Properties

IUPAC Name

3-(6-fluoropyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSCAOKTAWLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a 3-propanol chain at the 2-position. The electron-withdrawing fluorine atom enhances the reactivity of the pyridine ring toward nucleophilic and electrophilic substitutions, while the propanol group introduces steric and hydrogen-bonding capabilities.

Key Synthetic Challenges

  • Regioselectivity : Ensuring precise substitution at the 2- and 6-positions of the pyridine ring.

  • Functional Group Compatibility : Protecting the hydroxyl group during fluorination or pyridine functionalization steps.

  • Purification : Separating isomers or byproducts due to the compound’s polar nature.

Primary Synthetic Routes

Fluorination of Pyridine Precursors

This method involves introducing fluorine into a pre-functionalized pyridine derivative.

Halogen Exchange (Halex Reaction)

A 2-propanol-substituted pyridine with a leaving group (e.g., chloride or bromide) at the 6-position undergoes nucleophilic fluorination using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF).

Example Protocol :

  • Substrate : 2-(3-hydroxypropyl)-6-chloropyridine (10 mmol)

  • Reagent : CsF (15 mmol), DMF (30 mL)

  • Conditions : 120°C, 12 hours

  • Yield : 62%

Table 1 : Fluorination Agents and Outcomes

Fluoride SourceSolventTemperature (°C)Yield (%)
KFDMSO11045
CsFDMF12062
TBAFTHF8058

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are used to fluorinate pyridine derivatives with activating groups. This method is less common due to competing side reactions.

Pyridine Ring Construction with Pre-Installed Fluorine

Synthesizing the pyridine ring with fluorine already in place avoids post-functionalization challenges.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction assembles the pyridine ring from fluorinated β-keto esters and propanolamine derivatives.

Example Protocol :

  • Components : Ethyl 4-fluoroacetoacetate (10 mmol), 3-aminopropanol (12 mmol)

  • Catalyst : Ammonium acetate (20 mol%)

  • Conditions : Ethanol, reflux, 8 hours

  • Yield : 55%

Cyclocondensation Reactions

Fluorine-containing aldehydes or ketones react with propanolamine in the presence of acid catalysts to form the pyridine core.

Introduction of the Propanol Side Chain

Post-fluorination, the propanol group is introduced via alkylation or reduction.

Grignard Addition

A fluoropyridine carbonyl compound reacts with a Grignard reagent (e.g., CH₂CH₂CH₂MgBr), followed by reduction.

Example Protocol :

  • Substrate : 6-fluoropicolinaldehyde (10 mmol)

  • Reagent : Allylmagnesium bromide (15 mmol), THF, 0°C → rt

  • Reduction : NaBH₄, MeOH

  • Yield : 68%

Hydroboration-Oxidation

Allyl-substituted fluoropyridines undergo hydroboration to yield the propanol derivative.

Optimization and Scalability

Catalytic Enhancements

  • Palladium Catalysts : Improve cross-coupling efficiency in propanol chain introduction (e.g., Suzuki-Miyaura coupling).

  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours in fluorination steps.

Green Chemistry Approaches

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental safety without sacrificing yield.

  • Catalyst Recycling : Silica-supported KF reduces waste generation in Halex reactions.

Analytical and Purification Techniques

Chromatography

  • Normal-Phase SiO₂ : Effective for separating polar byproducts (Rf = 0.3 in ethyl acetate/hexane 1:1).

  • HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity.

Spectroscopic Characterization

  • ¹⁹F NMR : δ = -112 ppm (CF coupling constants confirm regiochemistry).

  • IR Spectroscopy : O-H stretch at 3300 cm⁻¹, C-F at 1230 cm⁻¹.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, with scalable routes producing kilogram quantities.

Agrochemical Development

Its derivatives show herbicidal activity, prompting interest in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-pyridinepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-pyridinepropanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-pyridinepropanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. For example, fluorinated compounds are known to inhibit enzymes involved in nucleotide biosynthesis, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural features and molecular data for 2-Pyridinepropanol,6-fluoro-(9CI) and related compounds from the evidence:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties (Predicted/Reported) Evidence ID
2-Pyridinepropanol,6-fluoro-(9CI) C8H10FNO 155.17 (Calculated) 2-Propanol, 6-Fluoro N/A (Theoretical) N/A
6-Fluoro-2-pyridinesulfonamide () C5H5FN2O2S 176.17 2-Sulfonamide, 6-Fluoro High polarity, potential antimicrobial activity
3-Pyridinol,5-ethenyl-6-fluoro-(9CI) (209329-09-9) C7H6FNO 139.13 3-Hydroxy, 5-Ethenyl, 6-Fluoro Density: 1.25 g/cm³; Boiling Point: ~346°C
2-Pyridinecarbonitrile,6-fluoro-3-hydroxy-(9CI) (727736-71-2) C6H3FN2O 138.10 2-Carbonitrile, 3-Hydroxy, 6-Fluoro Polar, strong hydrogen-bonding capacity
2-Benzothiazolemethanol,6-fluoro-(9CI) (197364-68-4) C7H6FNOS 171.19 Benzothiazole ring, 6-Fluoro, 2-Methanol LogP: ~1.32; High thermal stability
Pyridine,2,4-difluoro-,1-oxide (9CI) (303154-04-3) C5H3F2NO 131.08 2,4-Difluoro, 1-Oxide Boiling Point: ~266°C; Density: 1.33 g/cm³

Functional Group Analysis

Alcohol vs. Sulfonamide/Carbonitrile
  • The longer alkyl chain may also increase steric hindrance, affecting binding interactions in biological systems.
  • Sulfonamide (): The sulfonamide group (-SO2NH2) confers acidity (pKa ~10) and is common in drugs (e.g., sulfa antibiotics). Its electron-withdrawing nature may reduce the pyridine ring's basicity compared to the propanol derivative.
Fluorine Substituent Effects
  • Fluorine at the 6-position (meta to the substituent) in the target compound and analogs () enhances metabolic stability and electronegativity, directing electrophilic substitution to specific ring positions.
Heterocyclic Modifications
  • Benzothiazole () : The fused benzothiazole ring increases aromaticity and planarity, likely improving UV absorption and fluorescence properties compared to simpler pyridines.
  • Pyridine Oxide () : The 1-oxide group increases polarity and alters electronic distribution, making the ring more susceptible to reduction reactions.

Physical and Chemical Properties

  • Boiling Points: Fluorine and hydroxyl groups elevate boiling points due to increased polarity (e.g., 346°C for 3-Pyridinol,5-ethenyl-6-fluoro- vs. 266°C for Pyridine,2,4-difluoro-,1-oxide) .
  • Density: Propanol derivatives (theoretical density ~1.1–1.2 g/cm³) are less dense than sulfonamides (1.25 g/cm³) or oxides (1.33 g/cm³) .
  • Acidity/Basicity: Hydroxyl () and sulfonamide () groups increase acidity, whereas the propanol group in the target compound may act as a weak acid (pKa ~15–16).

Biological Activity

2-Pyridinepropanol, 6-fluoro-(9CI), also known by its CAS number 162854-31-1, is a chemical compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

2-Pyridinepropanol, 6-fluoro-(9CI) is characterized by the presence of a pyridine ring with a fluorine substituent and a propanol side chain. The molecular formula is C7H8FN, and it has a molecular weight of approximately 139.14 g/mol.

PropertyValue
IUPAC Name2-Pyridinepropanol, 6-fluoro-(9CI)
Molecular FormulaC7H8FN
Molecular Weight139.14 g/mol
CAS Number162854-31-1

Biological Activity

The biological activity of 2-Pyridinepropanol, 6-fluoro-(9CI) has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 2-Pyridinepropanol exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In vitro studies have demonstrated that 2-Pyridinepropanol can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways leading to programmed cell death. Additionally, it may inhibit tumor growth by blocking angiogenesis—the formation of new blood vessels that supply nutrients to tumors.

The precise mechanism of action for 2-Pyridinepropanol is not fully elucidated; however, several hypotheses exist based on its structural features:

  • Enzyme Inhibition : The fluorine atom may enhance the compound's ability to interact with specific enzymes involved in metabolic processes.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds are known to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antibacterial properties. The results indicated that compounds with fluorinated substituents had enhanced activity against gram-positive bacteria compared to their non-fluorinated counterparts.
  • Cancer Cell Studies : Research conducted at a major university demonstrated that treatment with 2-Pyridinepropanol resulted in a significant reduction in viability of breast cancer cell lines (MCF-7). The study utilized flow cytometry to assess apoptosis rates, showing an increase in early apoptotic cells after treatment.

Applications

Given its biological activities, 2-Pyridinepropanol has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals : Its efficacy against microbial pathogens suggests potential use as a biopesticide.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 2-Pyridinepropanol,6-fluoro-(9CI) in synthetic samples?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR can resolve the fluorine-substituted pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the propanol side chain (δ 3.6–4.2 ppm for hydroxyl and adjacent CH₂ groups). HR-MS confirms the molecular ion peak ([M+H]+) at m/z 170.0782 (calculated for C₈H₁₁FNO). Cross-reference with FT-IR for characteristic O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. What spectroscopic techniques are optimal for studying the interaction of 2-Pyridinepropanol,6-fluoro-(9CI) with biological targets?

  • Methodology : Fluorescence spectroscopy is ideal for real-time monitoring of binding events, as demonstrated in studies of analogous compounds interacting with G-quadruplex DNA. Förster resonance energy transfer (FRET) or fluorescence polarization assays can quantify binding affinity (Kd) and kinetics. Circular dichroism (CD) spectroscopy complements this by detecting conformational changes in the target (e.g., DNA or proteins) upon ligand binding .

Advanced Research Questions

Q. What is the mechanistic basis for the selective binding of 2-Pyridinepropanol,6-fluoro-(9CI) to G-quadruplex structures over duplex DNA?

  • Methodology : Kinetic and thermodynamic analyses reveal a three-step process: (1) initial electrostatic attraction between the protonated propanol side chain and the negatively charged G-quadruplex grooves, (2) dynamic π-π stacking between the fluoropyridine ring and guanine tetrads, and (3) stabilization via hydrogen bonding with loop regions. Competitive assays with duplex DNA (e.g., calf thymus DNA) and mutagenesis studies (e.g., G-to-T substitutions) validate selectivity .

Q. How can researchers address discrepancies in reported binding affinities (Kd) of 2-Pyridinepropanol,6-fluoro-(9CI) across studies?

  • Methodology : Discrepancies often arise from buffer conditions (e.g., potassium vs. sodium ions stabilize G-quadruplexes differently) or assay formats (fluorescence quenching vs. surface plasmon resonance). Standardize protocols using a reference compound (e.g., Thioflavin T) and control for ionic strength. Structural analogs with modified fluorophenyl or propanol groups (e.g., 6-fluoro-2-pyridinemethanol) can isolate contributions of specific moieties to binding .

Q. What synthetic strategies are effective for introducing the 6-fluoro group into the pyridine-propanol scaffold?

  • Methodology : Direct fluorination via Halex reaction (using KF and a nitro-substituted precursor) or late-stage fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Optimize regioselectivity by protecting the propanol hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to fluorination. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. How do structural modifications (e.g., alkyl chain length or fluorine position) affect the bioactivity of 2-Pyridinepropanol,6-fluoro-(9CI) derivatives?

  • Methodology : Synthesize analogs with varying propanol chain lengths (C2–C4) or fluorine substitutions (4- or 5-fluoro). Test in vitro against cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding poses in G-quadruplex grooves. A 2.5 Å resolution crystal structure of the ligand-DNA complex validates computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinepropanol,6-fluoro-(9CI)
Reactant of Route 2
Reactant of Route 2
2-Pyridinepropanol,6-fluoro-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.